molecular formula C15H22FN3O3S B4496855 N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

Cat. No.: B4496855
M. Wt: 343.4 g/mol
InChI Key: BXGXDIHBEJINBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a methanesulfonamide moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with a suitable sulfonyl chloride to form 3-fluorophenyl sulfonamide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting 4-methylpiperazine with an appropriate acylating agent to form 1-(4-methylpiperazin-1-yl)-1-oxopropane.

    Coupling Reaction: The final step involves coupling the fluorophenyl sulfonamide with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
  • **N-(3-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

Uniqueness

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-12(15(20)18-9-7-17(2)8-10-18)19(23(3,21)22)14-6-4-5-13(16)11-14/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXDIHBEJINBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.